![molecular formula C10H10O3 B8774496 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde](/img/structure/B8774496.png)
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde
描述
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H8O3. It is also known by other names such as 7-Formyl-1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde . This compound is characterized by its unique structure, which includes a benzodioxane ring system with a formyl group at the 6-position and a methyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxane derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride, sodium acetate, and a suitable solvent such as acetic acid.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using methods like column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
化学反应分析
Types of Reactions
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted benzodioxane derivatives .
科学研究应用
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde has several scientific research applications, including:
作用机制
The mechanism of action of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like phosphodiesterase type IV, which plays a role in the regulation of cAMP levels.
Pathways Involved: By inhibiting phosphodiesterase type IV, the compound can modulate intracellular signaling pathways that are involved in various physiological processes.
相似化合物的比较
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: This compound lacks the methyl group at the 5-position but shares the benzodioxane ring system and formyl group.
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: Similar in structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
InChI 键 |
HJYKWJVSSZPKIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OCCO2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8774420.png)
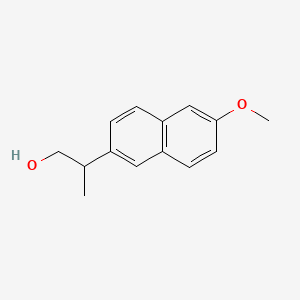
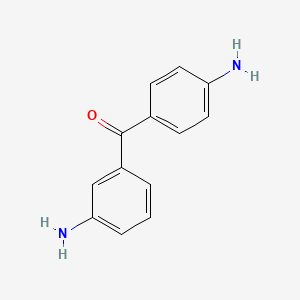



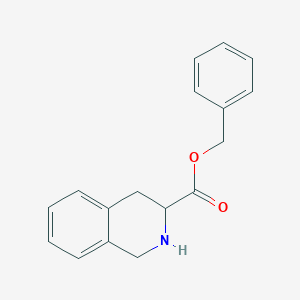
![7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B8774469.png)
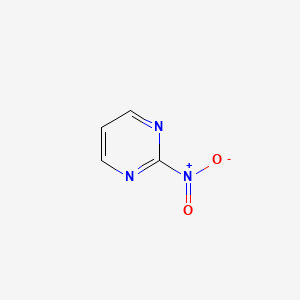
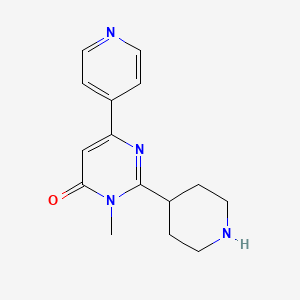
![4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8774492.png)


